Descarboxymethyl Cyanomethyl Treprostinil

Description

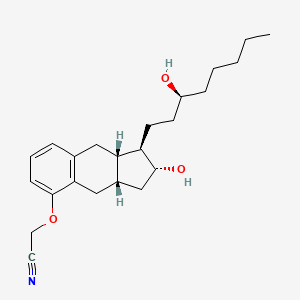

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H33NO3 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetonitrile |

InChI |

InChI=1S/C23H33NO3/c1-2-3-4-7-18(25)9-10-19-20-13-16-6-5-8-23(27-12-11-24)21(16)14-17(20)15-22(19)26/h5-6,8,17-20,22,25-26H,2-4,7,9-10,12-15H2,1H3/t17-,18-,19+,20-,22+/m0/s1 |

InChI Key |

NSNDHTCKHWJUTL-SXFAUFNYSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC#N)O)O |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC#N)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Descarboxymethyl Cyanomethyl Treprostinil (B120252)

The creation of Descarboxymethyl Cyanomethyl Treprostinil, with the chemical formula C23H33NO3, can be approached through several synthetic strategies. molcan.com These routes are designed to efficiently construct the core benzindene framework and introduce the characteristic side chains.

Total synthesis of Treprostinil analogs, including this compound, often involves a convergent approach where key fragments of the molecule are synthesized independently and then coupled. A common strategy employs a Pauson-Khand reaction to construct the tricyclic core of the molecule. rsc.orggoogle.com This powerful organometallic reaction forms a cyclopentenone ring, which is a central feature of the prostacyclin scaffold.

Protecting group strategies are crucial throughout the synthesis to ensure the selective reaction of specific functional groups. google.com For instance, the phenolic hydroxyl group is often protected with a p-methoxybenzyl (PMB) group, which offers stability during subsequent reaction steps and can be selectively removed later in the synthesis. google.com The hydroxyl groups on the side chain are also typically protected, for example, as silyl (B83357) ethers. google.com

A recent advancement in the synthesis of Treprostinil involves the use of continuous flow chemistry for key steps like the Claisen rearrangement and the Pauson-Khand reaction. rsc.org This methodology offers improved yields, selectivity, and safety, particularly for the cobalt-catalyzed Pauson-Khand reaction which uses carbon monoxide gas. rsc.org

A more direct and often higher-yielding approach to synthesizing analogs like this compound is through semisynthesis, starting from Treprostinil or a late-stage intermediate. ucl.ac.ukucl.ac.uk A key precursor in many of these syntheses is a benzindene triol, which can be converted to Treprostinil and its derivatives. google.comunifiedpatents.com

One documented strategy involves the reaction of a treprostinil triol precursor with chloroacetonitrile (B46850) to introduce the cyanomethyl ether moiety at the phenolic hydroxyl group. ucl.ac.uk This reaction is a direct method to form the ether linkage characteristic of this compound. The use of a triol precursor allows for the direct installation of the desired functional group without the need for extensive protecting group manipulations on the carboxylic acid head group. ucl.ac.ukmanchester.ac.uk

The table below outlines a general semisynthetic approach from a Treprostinil precursor.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | Treprostinil Triol Precursor | Chloroacetonitrile, Base (e.g., NaH) | This compound |

The synthesis of a diverse range of Treprostinil analogs relies on various derivatization reactions and functional group interconversions. For instance, the carboxylic acid of Treprostinil can be activated and coupled with different moieties. ucl.ac.uk Although this compound lacks the carboxylic acid, understanding these reactions is key to the broader context of creating Treprostinil derivatives.

Coupling reactions, often facilitated by reagents like carbonyldiimidazole (CDI) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with dimethylaminopyridine (DMAP), are used to form amide or ester linkages. ucl.ac.uk These methods allow for the attachment of various functional groups to the Treprostinil scaffold, leading to a wide array of potential therapeutic agents.

Process Chemistry Considerations for Analog Preparation

The transition from laboratory-scale synthesis to large-scale commercial production of prostacyclin analogs like this compound requires careful consideration of process chemistry principles. google.com Key objectives include ensuring the efficiency, safety, and scalability of the synthetic route.

For instance, the choice of protecting groups is critical. While effective on a small scale, some protecting groups may be expensive or require harsh deprotection conditions that are not ideal for large-scale production. google.com The use of flow chemistry, as demonstrated in the synthesis of Treprostinil, can mitigate some of the hazards associated with reactions like the Pauson-Khand reaction by minimizing the volume of hazardous reagents at any given time. rsc.org

Crystallization is a crucial step in the purification of the final product and intermediates. The development of a robust crystallization process is essential for obtaining a stable and pure polymorph of the active pharmaceutical ingredient. google.com

Isolation and Purification Techniques for Synthetic Analogs

The purification of synthetic prostacyclin analogs is critical to ensure their purity and safety for potential therapeutic use. A common technique employed is column chromatography, which separates the desired compound from unreacted starting materials, byproducts, and other impurities. ucl.ac.uk

Following chromatographic purification, crystallization is often used to obtain the final product in a highly pure, solid form. For example, Treprostinil can be isolated as a gummy solid after extraction and concentration, which is then further dried. google.com The formation of a stable crystalline form, such as a monohydrate, can be advantageous for storage, shipment, and handling. google.com

The table below summarizes common purification techniques.

| Technique | Purpose |

| Column Chromatography | Separation of the target compound from impurities based on differential adsorption. |

| Extraction | Separation of the product based on its solubility in different immiscible liquids. |

| Crystallization | Final purification step to obtain a highly pure, stable solid form of the compound. |

Advanced Structural Elucidation and Stereochemical Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Descarboxymethyl Cyanomethyl Treprostinil (B120252), providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

A suite of two-dimensional (2D) NMR experiments is employed to assemble the molecular puzzle of Descarboxymethyl Cyanomethyl Treprostinil.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons. For instance, the protons of the hydroxyoctyl side chain would exhibit clear COSY correlations, as would the protons within the hexahydro-cyclopenta[b]naphthalene ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the correlation between protons and their directly attached carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for connecting different molecular fragments. For example, an HMBC correlation would be expected between the protons of the cyanomethyl group's methylene (B1212753) (-CH₂CN) and the carbon of the aromatic ring to which the ether linkage is attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and conformational preferences of the molecule by identifying protons that are close in space, even if they are not directly connected through bonds. The relative stereochemistry of the chiral centers in the core ring structure and the side chain can be confirmed through the observation of specific NOE cross-peaks.

A hypothetical representation of expected 2D NMR correlations is presented below:

| 2D NMR Technique | Correlating Nuclei | Expected Key Correlations for this compound |

| COSY | ¹H - ¹H | Protons on adjacent carbons in the octyl side chain and the alicyclic rings. |

| HSQC | ¹H - ¹³C (Direct) | Correlation of each proton to its directly bonded carbon atom. |

| HMBC | ¹H - ¹³C (Long-range) | Protons of the cyanomethyl group to the aromatic carbon; protons on the ring system to adjacent quaternary carbons. |

| NOESY | ¹H - ¹H (Through space) | Correlations between protons on the same face of the ring system, confirming stereochemistry. |

Beyond static structural assignment, NMR techniques, particularly NOESY, allow for the investigation of the molecule's dynamic conformational properties in solution. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints. This data, in conjunction with computational molecular modeling, can be used to build a detailed picture of the preferred three-dimensional shape of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the confirmation of the molecular formula and the elucidation of the molecular structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. With a chemical formula of C₂₃H₃₃NO₃, the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range, leaving little doubt as to the molecular formula.

Table of Expected HRMS Data

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₂₃H₃₄NO₃⁺ | 372.2533 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the connectivity of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond, loss of the cyanomethyl group, and dehydration from the alcohol functionalities.

Hypothetical MS/MS Fragmentation of [M+H]⁺ Ion

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M+H - H₂O]⁺ | Loss of a water molecule from one of the hydroxyl groups. |

| [M+H - CH₂CN]⁺ | Cleavage and loss of the cyanomethyl group. |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include hydroxyl (-OH), nitrile (-C≡N), ether (C-O-C), and aromatic and aliphatic C-H bonds.

Table of Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C≡N (Nitrile) | Stretching | 2220-2260 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. While no specific experimental data is available, a theoretical analysis would anticipate the following:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) groups.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the aliphatic C-H bonds in the octyl and cyclopenta[b]naphthalene ring systems.

C≡N Stretching: A sharp, medium-intensity band around 2240-2260 cm⁻¹ would be a key indicator of the nitrile (-C≡N) group.

C-O Stretching: Bands in the 1050-1250 cm⁻¹ region would be associated with the C-O stretching of the ether and alcohol functionalities.

A data table summarizing these expected IR absorption bands is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol/Phenol O-H Stretch | 3200-3600 | Broad |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Nitrile C≡N Stretch | 2240-2260 | Medium |

| Ether/Alcohol C-O Stretch | 1050-1250 | Strong |

This table is based on theoretical expectations and not on experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. For this compound, a Raman spectrum would be valuable for confirming the presence of the nitrile group and the carbon skeleton. The C≡N stretch, while visible in IR, often gives a strong and sharp signal in Raman spectroscopy. The various C-C bonds within the complex ring structure would also produce a characteristic fingerprint in the Raman spectrum. However, no published Raman spectroscopic data for this compound could be located.

Chiroptical Methods for Absolute Stereochemistry Determination

The complex stereochemistry of this compound, with its multiple chiral centers, makes chiroptical methods like Electronic Circular Dichroism (ECD) essential for confirming its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms.

An experimental ECD spectrum, when compared with a spectrum predicted from quantum chemical calculations of the known stereoisomer, would provide definitive proof of the absolute stereochemistry. This is particularly important for pharmaceutical impurities, where different stereoisomers can have different toxicological profiles. As with other analytical data, no experimental or theoretical ECD studies for this specific compound are publicly available.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous information on bond lengths, bond angles, and the absolute configuration of the chiral centers of this compound.

For a compound that can be crystallized, a single-crystal X-ray diffraction study would yield a detailed molecular model, confirming the connectivity and stereochemistry that is inferred from other spectroscopic methods. This information is invaluable for understanding its physical properties and how it might interact with biological systems. The applicability of this technique is, of course, dependent on the ability to grow suitable single crystals of the compound. To date, no crystallographic data for this compound has been deposited in public databases or published in the scientific literature.

Analytical Methodologies for Research and Quality Control Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are central to the separation, identification, and quantification of Descarboxymethyl Cyanomethyl Treprostinil (B120252). These techniques are vital for determining the purity of research samples and accurately measuring the concentration of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like Descarboxymethyl Cyanomethyl Treprostinil. wjpsonline.com A robust, stability-indicating HPLC method is essential for separating this compound from Treprostinil and other related impurities.

Method Development: The development of an HPLC method would likely involve a reversed-phase approach, given the non-polar nature of the benzindene core of the molecule. Key parameters to be optimized include:

Column: A C18 column is a common choice for the separation of Treprostinil and its analogues. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be employed to achieve optimal separation of impurities with varying polarities. heritageresearchjournal.com

Detection: UV detection is a suitable choice, with the detection wavelength selected based on the UV spectrum of this compound. For Treprostinil, wavelengths around 220 nm and 276 nm have been utilized. nih.govwjpsonline.com

Flow Rate and Temperature: These would be optimized to ensure good peak shape and resolution.

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. heritageresearchjournal.com Key validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Illustrative HPLC Method Validation Data:

| Validation Parameter | Illustrative Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

This table presents illustrative data based on typical HPLC method validation results for pharmaceutical compounds and is not based on specific experimental data for this compound.

Gas Chromatography (GC) is typically employed for the analysis of volatile and semi-volatile compounds. medistri.swiss Direct analysis of this compound by GC is unlikely due to its high molecular weight and low volatility. However, if volatile derivatives of the compound can be formed, GC could be a viable analytical tool.

Derivatization would be a necessary step to increase the volatility of the compound. This could potentially involve silylation of the hydroxyl groups. The development of a GC method would require optimization of the injection port temperature, oven temperature program, and the selection of an appropriate capillary column.

Since the parent compound, Treprostinil, possesses multiple chiral centers, it is plausible that this compound also exists as multiple stereoisomers. Chiral chromatography would be necessary to separate and quantify these enantiomers to ensure the desired stereoisomeric purity.

Chiral HPLC methods often utilize columns with a chiral stationary phase (CSP) that can differentiate between enantiomers. The development of such a method would involve screening various types of chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Coupled Analytical Techniques

Coupling chromatographic techniques with mass spectrometry provides enhanced sensitivity and specificity, making it invaluable for trace analysis and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wjpsonline.com This technique is particularly useful for the trace-level quantification of this compound in complex matrices and for in vitro metabolite profiling studies. nih.gov

A sensitive and specific LC-MS/MS method for Treprostinil has been developed, and a similar approach could be adapted for this compound. nih.gov This would involve optimizing the mass spectrometer parameters, including the ionization source (e.g., electrospray ionization - ESI) and the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis. nih.gov

Illustrative LC-MS/MS Method Parameters:

| Parameter | Illustrative Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Specific fragment ions |

| Collision Energy | Optimized for fragmentation |

This table presents illustrative parameters and is not based on specific experimental data for this compound.

As with GC, the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound would likely require a derivatization step to increase its volatility. medistri.swiss GC-MS offers the advantage of providing mass spectral data that can aid in the identification of unknown impurities. The mass spectrum of a compound is a unique fingerprint that can be compared to spectral libraries for identification. medistri.swiss The development of a GC-MS method would follow similar principles to that of a GC method, with the addition of optimizing the mass spectrometer parameters for sensitive detection and accurate mass measurement. thermofisher.com

Spectrophotometric Methods for Quantitative Analysis

Direct spectrophotometric methods for the quantitative analysis of this compound are not extensively detailed in publicly available scientific literature. This is common for many pharmaceutical impurities, where the primary analytical focus is often on chromatographic techniques that can separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

However, quantitative analysis of this compound is typically achieved indirectly through spectrophotometric detection coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). In this common approach, an HPLC system separates the components of a sample, and a UV-Vis spectrophotometric detector measures the absorbance of the eluting compounds at a specific wavelength.

For Treprostinil and its related compounds, UV detection is frequently employed. venkatasailifesciences.com While the optimal wavelength for this compound is not specified in the available literature, analytical methods for Treprostinil often utilize wavelengths in the range of 220-290 nm. unifiedpatents.comresearchgate.netresearchgate.netnih.gov It is plausible that a similar wavelength would be suitable for the detection of this compound, as its core structure, which is responsible for UV absorbance, is similar to that of Treprostinil.

The development of a standalone UV-Vis spectrophotometric method would require the isolation of a pure sample of this compound to determine its molar absorptivity at its wavelength of maximum absorbance (λmax). Such a method, while simple and cost-effective, would be of limited use for quality control of Treprostinil drug substances or products due to the lack of specificity in the presence of other UV-absorbing impurities. nih.govmu-varna.bg

Below is an illustrative table of parameters that would be relevant in an HPLC-UV method for the analysis of this compound, based on typical methods for Treprostinil and its impurities.

| Parameter | Typical Value/Condition | Rationale |

| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector | Standard for pharmaceutical analysis. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Common reversed-phase column for separation of small organic molecules. |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) | A common mobile phase for the separation of prostacyclin analogues. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Detection Wavelength | 223 nm | A wavelength used for the detection of Treprostinil. researchgate.net |

| Injection Volume | 10 µL | A standard injection volume. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Role as a Reference Standard in Analytical Method Validation

This compound, as a known impurity of Treprostinil, plays a crucial role as a reference standard in the validation of analytical methods. venkatasailifesciences.comsynzeal.compharmaffiliates.com Reference standards are highly purified compounds used as a benchmark for identity, purity, and assay of a substance. The use of a this compound reference standard is essential for ensuring that analytical methods used for the quality control of Treprostinil are accurate, precise, and specific.

In the context of analytical method validation, the this compound reference standard is used in several key validation parameters:

Specificity/Selectivity: The reference standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. This is typically done by spiking the API with known amounts of this compound and demonstrating that the method can separate and accurately quantify it.

Linearity: A series of solutions of the reference standard at different concentrations are prepared and analyzed to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Accuracy: The accuracy of the method is determined by adding a known amount of the this compound reference standard to a sample matrix and measuring the recovery.

Precision: The precision of the method is assessed by repeatedly analyzing a homogeneous sample of the reference standard to determine the degree of agreement among individual test results. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of this compound that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are determined using solutions of the reference standard at low concentrations.

An illustrative table of validation parameters and typical acceptance criteria for an impurity reference standard like this compound is provided below.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | Resolution between this compound and other peaks > 1.5 | To ensure the method can distinguish the impurity from other components. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | To demonstrate a proportional relationship between concentration and response. |

| Accuracy (% Recovery) | 80.0% - 120.0% | To ensure the measured value is close to the true value. |

| Precision (Relative Standard Deviation, %RSD) | ≤ 10.0% for LOQ, ≤ 5.0% for higher concentrations | To demonstrate the consistency and reproducibility of the method. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | To establish the lowest concentration that can be reliably quantified. |

Stability Studies of the Compound under Research Conditions (e.g., in buffer, media)

The stability of Treprostinil itself has been studied in various diluents and under different storage conditions. researchgate.netnih.govmedscape.comnih.govnih.gov For instance, Treprostinil has been found to be stable in sterile water for injection, 0.9% sodium chloride, and 5% dextrose injection for up to 48 hours at 40°C. medscape.comnih.gov It is generally more stable under basic conditions. medscape.com The stability of this compound would likely be influenced by similar factors, such as pH and temperature.

An illustrative table summarizing the conditions of a hypothetical forced degradation study for a drug substance containing this compound is presented below. The table shows the potential degradation of the impurity under different stress conditions.

| Stress Condition | Time | Temperature | Expected Outcome for this compound |

| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60 °C | Potential for degradation, formation of new degradation products. |

| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60 °C | Expected to be more stable compared to acidic conditions, but some degradation may occur. |

| Oxidation (3% H₂O₂) | 24 hours | Room Temperature | Potential for oxidation, leading to a decrease in its concentration. |

| Thermal Degradation | 7 days | 80 °C | Potential for thermal degradation, formation of related substances. |

| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temperature | Potential for photodegradation if the molecule contains a chromophore sensitive to light. |

Investigation of Molecular Interactions and Biochemical Mechanisms in Vitro/cellular Models

Binding Affinity Profiling with Prostanoid Receptors and Related Biological Targets

There is no available data from radioligand binding assays or label-free biosensing technologies that characterizes the binding affinity of Descarboxymethyl Cyanomethyl Treprostinil (B120252) for prostanoid receptors such as IP, EP2, or DP1.

Radioligand Binding Assays

No studies utilizing radioligand binding assays to determine the specific binding characteristics of Descarboxymethyl Cyanomethyl Treprostinil to prostanoid or other receptors have been identified.

Label-Free Biosensing Technologies

Similarly, there is no published research employing techniques like Surface Plasmon Resonance to measure the real-time binding kinetics of this compound with its potential biological targets.

Cellular Signaling Pathway Modulation in Cultured Cell Lines

Information regarding the ability of this compound to modulate cellular signaling pathways, such as the activation of the cyclic adenosine monophosphate (cAMP) pathway, in cultured cell lines is absent from the scientific literature.

Enzymatic Interaction Studies

No research has been published detailing the effects of this compound on enzymes involved in the metabolism of prostaglandins or other related enzymatic pathways.

Cell-Based Assays for Fundamental Biological Processes

There are no available in vitro studies that have assessed the impact of this compound on fundamental cellular behaviors such as proliferation, migration, or adhesion in any cell type.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Prostacyclin Analogs

Correlating Structural Modifications (Descarboxymethyl, Cyanomethyl) with Molecular Interaction Profiles

The molecular structure of a prostacyclin analog is pivotal in defining its binding affinity and efficacy at the prostacyclin (IP) receptor and other prostanoid receptors. nih.gov The parent compound, treprostinil (B120252), is a stable tricyclic analog of prostacyclin. nih.gov Its interaction with the IP receptor is well-characterized, providing a basis for predicting the effects of structural modifications.

The α-chain of treprostinil, which contains a carboxylic acid group, plays a crucial role in receptor binding. This carboxyl group forms a salt bridge with Arginine-279 (R279) and hydrogen bonds with Tyrosine-75 (Y75) and Serine-168 (S168) within the hydrophilic subpocket of the IP receptor. nih.gov These interactions are critical for anchoring the ligand and initiating the conformational changes required for receptor activation. nih.gov

The "descarboxymethyl" modification in Descarboxymethyl Cyanomethyl Treprostinil implies the removal of this vital carboxylic acid moiety. This alteration would eliminate the potential for the crucial salt bridge and hydrogen bonding interactions with the aforementioned residues in the IP receptor binding pocket. nih.gov Consequently, a significant reduction in binding affinity and agonist activity at the IP receptor is anticipated.

The "cyanomethyl" modification introduces a nitrile (-C≡N) group. In drug design, nitrile groups can act as hydrogen bond acceptors and can modulate the electronic properties of a molecule. nih.govnih.gov Depending on its position, the cyanomethyl group could potentially form weaker hydrogen bonds with residues in the binding pocket or engage in hydrophobic interactions. nih.gov However, it is unlikely that these interactions would compensate for the loss of the high-energy interactions provided by the original carboxyl group. The nitrile group is also known to be able to form covalent bonds with certain protein residues, although this is dependent on the specific geometry and reactivity of the binding site. nih.gov

| Functional Group | Potential Molecular Interactions | Predicted Impact on IP Receptor Binding |

|---|---|---|

| Carboxylic Acid (in Treprostinil) | Salt bridge with Arginine; Hydrogen bonds with Tyrosine and Serine | High-affinity binding and receptor activation |

| Descarboxymethyl Modification | Elimination of salt bridge and key hydrogen bonds | Significant decrease in binding affinity and loss of agonist activity |

| Cyanomethyl Group | Potential for weak hydrogen bonding; Hydrophobic interactions | Unlikely to restore high-affinity binding lost from descarboxymethylation |

Comparative Analysis of this compound with Treprostinil and Other Analogs

A comparative analysis of this compound with its parent compound, treprostinil, and another clinically used prostacyclin analog, iloprost, highlights the importance of specific structural features for receptor interaction. While both treprostinil and iloprost are potent IP receptor agonists, they exhibit different binding profiles at other prostanoid receptors. nih.govbohrium.com

For the hypothetical this compound, the removal of the carboxyl group would likely result in a dramatic decrease in affinity for the IP, DP1, and EP2 receptors, as the carboxylate interaction is a common feature for prostanoid receptor binding. nih.gov The introduction of the cyanomethyl group is not expected to restore this affinity. Therefore, this modified compound would be predicted to be a much weaker agonist, or potentially an antagonist, at these receptors compared to treprostinil and iloprost.

| Compound | IP Receptor Affinity (Ki, nM) | DP1 Receptor Affinity (Ki, nM) | EP2 Receptor Affinity (Ki, nM) | EP1 Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| Treprostinil | 32 | 4.4 | 3.6 | Low Affinity |

| Iloprost | 3.9 | Very Low Affinity | Very Low Affinity | 1.1 |

| This compound (Predicted) | Significantly >1000 | Significantly >1000 | Significantly >1000 | Unknown, likely low |

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Prostacyclin Analogs

Pharmacophore modeling is a crucial tool in ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific receptor. For prostacyclin IP receptor agonists, a common pharmacophore model includes:

A carboxylic acid or a bioisostere capable of forming an ionic interaction.

A hydrophobic core, often a bicyclic or tricyclic ring system.

One or more hydrogen bond donor/acceptor sites on the side chains.

The structure of treprostinil fits this model well, with its carboxylic acid group serving as the key ionic feature. The descarboxymethyl modification in this compound would render the molecule incapable of matching the essential carboxylic acid pharmacophoric feature. This mismatch would predict a significant loss of biological activity. While the cyanomethyl group could introduce a new hydrogen bond acceptor feature, the absence of the primary anchoring ionic interaction would likely make this contribution insignificant.

| Pharmacophoric Feature | Corresponding Moiety in Treprostinil | Status in this compound |

|---|---|---|

| Ionic/Hydrogen Bond Donor (Anionic) | Carboxylic Acid | Absent |

| Hydrophobic Core | Tricyclic Benzindene Ring | Present |

| Hydrogen Bond Donor/Acceptor | Hydroxyl groups on side chain | Present |

| Hydrogen Bond Acceptor (additional) | - | Cyanomethyl Group (potential) |

Molecular Docking and Dynamics Simulations to Elucidate Binding Modes

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand and its receptor at an atomic level.

A molecular docking simulation of treprostinil into the cryo-EM structure of the IP receptor would show the carboxylate forming the critical salt bridge with R279. nih.gov In contrast, a simulation with this compound would likely predict a variety of unstable binding poses within the active site, lacking the strong, directional interaction of the parent compound. The molecule would be more mobile within the binding pocket, failing to adopt the specific conformation required for receptor activation.

Molecular dynamics (MD) simulations could further investigate the stability of the docked poses over time. nih.gov An MD simulation of the treprostinil-IP receptor complex would be expected to show a stable interaction, with the ligand remaining firmly anchored. Conversely, a simulation of the this compound-IP receptor complex would likely demonstrate significant conformational instability, with the ligand potentially dissociating from the binding pocket, indicating a weak and transient interaction. nih.gov

Impact of Structural Changes on Ligand-Receptor Complex Stability and Conformation

The stability of the ligand-receptor complex is fundamental to the efficacy of an agonist. Agonists stabilize a specific active conformation of the receptor, which then triggers downstream signaling. nih.gov The structural modifications in this compound would be expected to have a profound negative impact on the stability of the ligand-receptor complex.

| Compound | Key Interactions | Predicted Ligand-Receptor Complex Stability | Predicted Receptor Conformation |

|---|---|---|---|

| Treprostinil | Salt bridge, multiple hydrogen bonds | High | Stable active conformation |

| This compound | Potential weak hydrogen bonds, hydrophobic interactions | Low | Unstable, likely inactive conformation |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods provide a detailed description of electron distribution, which dictates the molecule's stability, reactivity, and spectroscopic signature.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predicting molecular characteristics. nih.gov For Descarboxymethyl Cyanomethyl Treprostinil (B120252), DFT calculations would be employed to determine its optimized geometric structure, including precise bond lengths and angles. mdpi.com

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors. asianresassoc.org

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.8 D |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. mdpi.com For a novel compound like this compound, these predictions are essential for structural verification and characterization. Theoretical calculations can generate vibrational spectra (Infrared and Raman), which correspond to the molecule's fundamental vibrational modes. asianresassoc.orgmdpi.com By comparing the calculated frequencies and intensities with experimental data, researchers can confirm the molecular structure and the presence of specific functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be accurately predicted. monash.edu These calculations provide a theoretical spectrum that aids in the assignment of signals in experimental NMR data, which is crucial for elucidating the detailed atomic connectivity and chemical environment within the molecule. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum calculations provide insight into the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.comfrontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.comfrontiersin.org

In Silico Prediction of Chemical Properties and Interactions

In silico (computer-based) methods are widely used to predict the physicochemical properties of drug candidates, which are critical determinants of a molecule's pharmacokinetic profile. nih.govescholarship.org Properties such as the acid dissociation constant (pKa), the partition coefficient (LogP), and aqueous solubility are essential for understanding how a drug will be absorbed, distributed, metabolized, and excreted (ADME). nih.gov

Numerous computational models, often based on quantitative structure-property relationships (QSPR), are available to estimate these values. acs.orgacs.org For this compound, these tools would provide rapid predictions that guide further experimental work.

pKa : The pKa value indicates the extent of ionization of a molecule at a given pH. nih.gov Since ionization state affects properties like solubility and membrane permeability, accurate pKa prediction is crucial. nih.govchemrxiv.org

LogP : The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity (fat-solubility). It influences the ability of a drug to cross cell membranes.

Solubility : Aqueous solubility is a key factor affecting a drug's absorption from the gastrointestinal tract.

| Property | Description | Predicted Value |

|---|---|---|

| pKa (Most Acidic) | Strength of the most acidic functional group | ~4.5 |

| LogP | Octanol-water partition coefficient (lipophilicity) | ~3.9 |

| Aqueous Solubility | Predicted solubility in water at pH 7.4 | Low to moderate |

The values in this table are illustrative predictions based on computational models for drug-like small molecules and are not based on experimental data for this specific compound.

Computational Approaches for Analog Design and Virtual Screening

Computational chemistry is a cornerstone of modern drug design, enabling the creation of new analogs and the screening of vast chemical libraries. sysrevpharm.orgspringernature.com Starting with a known active compound like Treprostinil, chemists can design derivatives such as this compound to optimize properties like potency, selectivity, or metabolic stability. nih.govnih.gov Computational tools can model these new analogs and predict their binding affinity to the target receptor, such as the prostacyclin (IP) receptor. nih.govnih.gov

Virtual screening is a powerful technique used to identify novel drug candidates from large databases of chemical compounds. frontiersin.org In structure-based virtual screening, the three-dimensional structure of the target protein is used. mdpi.com A library of compounds is computationally "docked" into the receptor's binding site, and a scoring function estimates the binding affinity of each compound. This process can efficiently filter millions of molecules to identify a smaller, more manageable set of promising candidates for experimental testing. mdpi.com This approach accelerates the discovery of new leads that may have superior therapeutic profiles compared to existing drugs. mdpi.com

Q & A

Basic Research Questions

Q. How can the chemical structure of Descarboxymethyl Cyanomethyl Treprostinil be characterized for research purposes?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (for stereochemical and functional group analysis), mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Comparative analysis with reference standards (e.g., USP/EP) ensures structural integrity .

- Data : NMR (1H/13C) resolves hydroxyl and methoxy groups; MS confirms molecular weight (332.48 g/mol for Descarboxymethyl Treprostinil) .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity. Validate methods per ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) . Calibration curves should account for matrix effects (e.g., plasma proteins).

Q. How does storage condition impact the stability of this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A conditions (25°C/60% RH, 40°C/75% RH). Monitor degradation via HPLC at 0, 1, 3, and 6 months. Light-sensitive samples require amber vials; ambient storage is feasible if protected from humidity .

Advanced Research Questions

Q. How should in vivo studies be designed to assess bioavailability and dose linearity of inhaled this compound?

- Methodological Answer : Use crossover designs in animal models (e.g., rats) with escalating doses (12–125 ng/kg/min). Measure plasma concentrations via LC-MS/MS at intervals (e.g., 0–4 hrs). Apply linear regression (R² >0.7) to confirm dose proportionality .

- Example : In Treprostinil studies, dose linearity was observed up to 125 ng/kg/min (Cₘₐₓ: 14.9–18,248 pg/mL) .

Q. What pharmacokinetic modeling approaches address nonlinear clearance in this compound?

- Methodological Answer : Employ a two-compartment model with first-order absorption. Use NONMEM or Phoenix WinNonlin for parameter estimation (e.g., t₁/₂ = ~4 hrs). Adjust for food effects (high-fat meals may increase AUC by 49%) and hepatic impairment (avoid in Child-Pugh class B/C) .

Q. How can statistical models adjust for treatment crossover bias in survival analysis for this compound trials?

- Methodological Answer : Apply Inverse Probability of Censoring Weights (IPCW) and Rank Preserving Structural Failure Time (RPSFT) models to mitigate confounding. In the INCREASE trial, IPCW reduced mortality risk by 38% and RPSFT by 74% . Sensitivity analyses should validate assumptions (e.g., unmeasured confounders).

Q. What protocols mitigate drug-drug interaction risks during co-administration with CYP2C8 inhibitors?

- Methodological Answer : Conduct in vitro CYP inhibition/induction assays (human hepatic microsomes). In vivo, use staggered dosing (e.g., gemfibrozil increases Treprostinil exposure by 2-fold; adjust doses to Cₘₐₓ <1.32 ng/mL). Monitor plasma levels and adverse events (AEs) like hypotension .

Q. How can forced vital capacity (FVC) serve as a surrogate endpoint in PH-ILD trials involving this compound?

- Methodological Answer : Use mixed-effects models to analyze FVC changes (e.g., INCREASE trial: ΔFVC = +108 mL vs. placebo). Pair with time-to-clinical-worsening (TTCW) endpoints. Stratify by baseline hemodynamics (mPAP <25 mmHg subgroups) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.